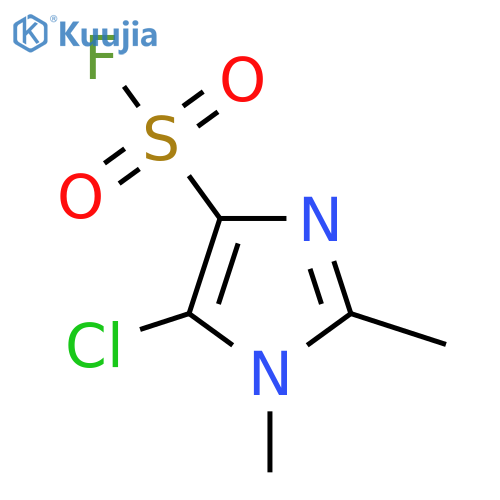

Cas no 2648946-14-7 (5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride)

2648946-14-7 structure

商品名:5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2648946-14-7

- EN300-27753147

- 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride

-

- インチ: 1S/C5H6ClFN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3

- InChIKey: MRYIUQXILACHRX-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=C(C)N1C)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 211.9822545g/mol

- どういたいしつりょう: 211.9822545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 60.3Ų

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27753147-1g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 1g |

$785.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-10g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 10g |

$3376.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-0.25g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 0.25g |

$723.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-0.1g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 0.1g |

$691.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-10.0g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-27753147-1.0g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-27753147-2.5g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 2.5g |

$1539.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-0.5g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 0.5g |

$754.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-0.05g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 0.05g |

$660.0 | 2023-09-09 | ||

| Enamine | EN300-27753147-5.0g |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |

2648946-14-7 | 5g |

$2277.0 | 2023-06-02 |

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2648946-14-7 (5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量